![molecular formula C22H21ClN4O2S B2461931 9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251557-15-9](/img/structure/B2461931.png)

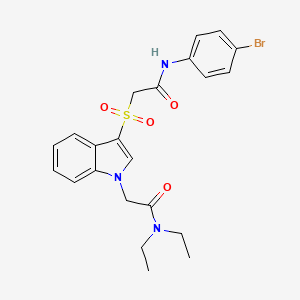

9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

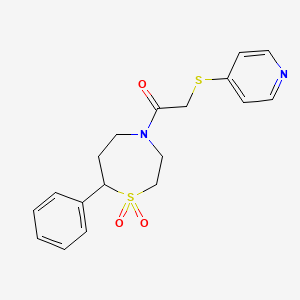

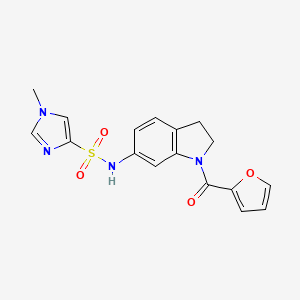

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms . It also contains a quinazolinone moiety, which is a fused ring system consisting of a benzene ring and a quinazoline ring.Scientific Research Applications

Antitumor Activities

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor properties. These compounds exhibit potent antiproliferative activities against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer). Their biological activities, including cell migration inhibition, proliferation effects, and apoptosis induction, have been compared to control drugs like gefitinib, showcasing significant potential in cancer therapy (Wen Li et al., 2020).

Antimicrobial Properties

Novel quinazolin-4(3H)-ones have been synthesized and tested for their antibacterial activity. Some derivatives displayed potent antibacterial activity against organisms such as Proteus vulgaris and Bacillus subtilis, indicating their potential as antimicrobial agents (R. Appani et al., 2016).

Synthesis and Characterization

Studies have focused on optimizing the synthesis and purification processes for quinazoline derivatives. These methodologies involve nucleophilic substitution reactions and aim to improve the yield and purity of these compounds, which is crucial for their application in medicinal chemistry and drug development (Geng Zhang & Linlin Zha, 2013).

Ligands for Receptor Studies

Quinazoline derivatives have been synthesized and tested as ligands for serotonin receptors, demonstrating affinity for 5-HT1A and 5-HT7 receptors. These findings are significant for the development of new therapeutic agents targeting serotonin receptors, potentially for the treatment of psychiatric and neurological disorders (M. Modica et al., 2015).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin receptors , specifically the 5-HT2A and 5-HT2C receptors . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

The compound acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors It also acts as an antagonist of the human 5-HT2B receptors

Pharmacokinetics

The compound is metabolized in the liver, specifically by the CYP2D6 enzyme . Its elimination half-life ranges from 4 to 14 hours , indicating that it remains in the body for a significant period before being excreted. The compound is excreted in the urine .

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a variety of effects. It has been associated with psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also produce dysphoric, depressive, and anxiogenic effects in rodents and humans .

Properties

IUPAC Name |

9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c23-16-3-1-4-17(14-16)25-8-10-26(11-9-25)20(28)15-5-6-18-19(13-15)24-22-27(21(18)29)7-2-12-30-22/h1,3-6,13-14H,2,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBHYHLGKPEDMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)N=C2SC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2461851.png)

![4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461871.png)